molecular formula C10H12ClNO4 B8340609 1-Chloro-2-(2-methoxyethoxy)-4-methyl-5-nitrobenzene

1-Chloro-2-(2-methoxyethoxy)-4-methyl-5-nitrobenzene

Cat. No. B8340609
M. Wt: 245.66 g/mol
InChI Key: BBSNKZIBYYHQNC-UHFFFAOYSA-N
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Patent
US07645760B2

Procedure details

1-Chloro-2-(2-methoxyethoxy)-4-methyl-5-nitrobenzene (300 mg; 1.22 mmol) in DMF (3 ml) was treated with tert.butoxy-bis(dimethylamino)methan (1.06 ml; 5.1 mmol) in DMF (13 ml) at 160° C. for 20 min. The reaction mixture was evaporated to dryness and taken up in THF (6 ml). NalO4 (1.6 g; 7.3 mmol) in water (25 ml) was added at room temperature within 0.5 h and after stirring for another 1 h, the reaction mixture was extracted with EtOAc twice. The combined organic phases were dried over Na2SO4 and evaporated to dryness to yield the intermediate 4-chloro-5-(2-methoxyethoxy)-2-nitrobenzaldehyde as brown solid (360 mg; quant.). 4-chloro-5-(2-methoxyethoxy)-2-nitrobenzaldehyde (360 mg; 1.22 mmol) and (methoxycarbonylmethylen)triphenylphosphoran (449 mg; 1.34 mmol) were refluxed for 1 h in toluene (20 ml). After cooling the reaction mixture, toluene (100 ml) was added and the resulting crystals filtered off and purified via chromatography (SiO2, TBME/hexanes 1/1) to yield the title compound as a cis-trans mixture (290 mg). Recrystallisation from hot TBME rendered the pure trans isomer (180 mg; 47%) as slightly yellow crystals.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][C:3]=1[O:12][CH2:13][CH2:14][O:15][CH3:16].C([O:21]C(N(C)C)N(C)C)(C)(C)C>CN(C=O)C>[Cl:1][C:2]1[C:3]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:4][C:5]([CH:11]=[O:21])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C)OCCOC
Name
Quantity
1.06 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
NalO4 (1.6 g; 7.3 mmol) in water (25 ml) was added at room temperature within 0.5 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1OCCOC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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